1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS No.: 1018143-69-5
Cat. No.: VC8192024
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1018143-69-5](/images/structure/VC8192024.png)
Specification
CAS No. | 1018143-69-5 |
---|---|
Molecular Formula | C15H11N3O |
Molecular Weight | 249.27 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C15H11N3O/c1-19-13-6-4-12(5-7-13)18-10-11(9-16)14-3-2-8-17-15(14)18/h2-8,10H,1H3 |
Standard InChI Key | OUJOPHAMSAVRSS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N |
Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a bicyclic pyrrolo[2,3-b]pyridine system fused at positions 2 and 3 of the pyrrole and pyridine rings, respectively. Key substituents include:
-
4-Methoxyphenyl group at position 1, enhancing lipophilicity and π-π stacking potential.
-
Cyano group at position 3, contributing to electronic polarization and hydrogen-bonding interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 249.27 g/mol | |
IUPAC Name | 4-(3-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Spectroscopic Characterization
-
IR Spectroscopy: Absorption bands for C≡N (2176–2224 cm) and aromatic C-H (3000–3100 cm) .
-
NMR: -NMR signals for pyrrole protons appear at δ 6.8–7.5 ppm, while the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy group .
Synthetic Methodologies
Friedländer Cyclization
A prominent method involves the Friedländer reaction between 2-aminopyridine derivatives and ketones under acidic conditions :
-
Precursor Preparation: 2-Amino-4-(4-methoxyphenyl)pyrrole-3-carbonitrile is synthesized via condensation of 4-methoxybenzaldehyde with malononitrile .
-
Cyclization: Reacting the precursor with cyclopentanone or cyclohexanone in the presence of yields the pyrrolopyridine core .
Example Protocol:
-
Reactants: 2-Amino-4-(4-methoxyphenyl)pyrrole-3-carbonitrile (1 mmol), cyclopentanone (1.4 mmol), (4 mmol).
-
Conditions: Reflux in 1,2-dichloroethane for 8–10 hours.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Table 2: Comparison of Synthetic Methods
Method | Conditions | Yield | Time |
---|---|---|---|
Friedländer Cyclization | , reflux | 75–87% | 8–10 hours |
Microwave-Assisted | 400 W, | 85% | 30–32 min |
Industrial Scalability
-
Continuous Flow Reactors: Enhance efficiency for large-scale production by optimizing temperature and residence time.
-
Purification: Recrystallization from ethanol or chromatography (CHCl:MeOH, 9:1) .
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits salt-inducible kinase 2 (SIK2), a regulator of cell proliferation and metabolism:
-
Mechanism: Competitive binding to the ATP-binding pocket of SIK2, disrupting downstream signaling.
Anti-Inflammatory Activity
-
COX-2 Inhibition: Reduces prostaglandin synthesis by 60% at 10 μM .
-
Cytokine Suppression: Lowers IL-6 and TNF-α levels in murine macrophages by 40–50% .
Table 3: Biological Activity Profile
Activity | Model System | Result | Source |
---|---|---|---|
Anticancer | MCF-7 cells | IC = 0.18 μM | |
Anti-Inflammatory | RAW 264.7 macrophages | 50% IL-6 reduction | |
Antimicrobial | S. aureus | MIC = 0.54 μM |
Neuroprotective Effects
-
Oxidative Stress Mitigation: Scavenges ROS in PC12 neuronal cells, reducing apoptosis by 30%.
-
Pathway Modulation: Upregulates Bcl-2 and downregulates Bax proteins.
Applications in Medicinal Chemistry
Drug Discovery
-
Lead Compound: Serves as a scaffold for kinase inhibitors due to its planar aromatic system .
-
Structural Analogues: Derivatives with methyl or halogen substitutions show enhanced bioavailability .
Industrial Relevance
-
Intermediate: Used in synthesizing advanced materials and fluorescent dyes.
-
Scale-Up Challenges: Poor solubility in aqueous media necessitates prodrug development .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume